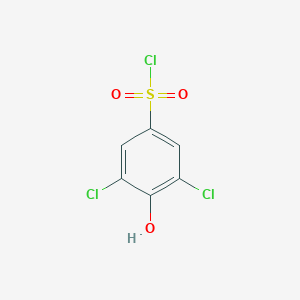

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFLPJWVRGXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371073 | |

| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13432-81-0 | |

| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13432-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, with the CAS number 13432-81-0 , is a highly functionalized aromatic sulfonyl chloride.[1] Its unique substitution pattern, featuring a hydroxyl group and two chlorine atoms on the benzene ring, makes it a valuable reagent and building block in synthetic organic chemistry. The presence of the reactive sulfonyl chloride group, coupled with the modifiable phenolic hydroxyl and the influence of the electron-withdrawing chlorine atoms, provides a versatile platform for the synthesis of a diverse range of molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13432-81-0 | [1] |

| Molecular Formula | C₆H₃Cl₃O₃S | [1] |

| Molecular Weight | 261.51 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 123-125 °C | [1] |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the readily available ethyl 4-hydroxybenzoate. The proposed pathway involves the initial synthesis of the precursor, 2,6-dichlorophenol, followed by its chlorosulfonation.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,6-Dichlorophenol (Precursor)

This procedure is adapted from a reliable Organic Syntheses protocol for the preparation of 2,6-dichlorophenol.[2]

Step 1: Ethyl 3,5-dichloro-4-hydroxybenzoate

-

In a 2-liter round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (266 ml, 3.3 moles) of sulfuryl chloride.

-

Gently warm the mixture on a steam bath until gas evolution ceases (approximately 1 hour).

-

Add an additional 50 ml of sulfuryl chloride and continue warming until gas evolution stops.

-

Remove the excess sulfuryl chloride under reduced pressure by warming the flask on a steam bath.

-

Recrystallize the solid residue from a mixture of 600 ml of ethanol and 140 ml of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.

Step 2: 3,5-Dichloro-4-hydroxybenzoic acid

-

In a 2-liter round-bottomed flask with a reflux condenser, combine 315 g (1.25 moles) of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate and 600 ml of Claisen's alkali.

-

Heat the mixture on a steam bath for 1 hour to complete saponification.

-

Dilute the resulting yellow solution with 400 ml of water and acidify by pouring it into a stirred solution of 320 ml of concentrated hydrochloric acid in 380 ml of water.

-

Cool the thick white slurry to 0–10 °C and collect the acid by filtration.

Step 3: 2,6-Dichlorophenol

-

In a 2-liter round-bottomed flask with a thermometer and a short air-cooled condenser, mix 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 ml, 4.8 moles) of redistilled dimethylaniline.

-

Slowly heat the mixture in an oil bath. Gas evolution will begin around 130 °C and become vigorous at 150 °C.

-

Maintain the temperature at 190–200 °C for 2 hours or until gas evolution ceases.

-

After cooling, pour the solution into 600 ml of concentrated hydrochloric acid.

-

Isolate the 2,6-dichlorophenol by steam distillation.

Proposed Experimental Protocol: Chlorosulfonation of 2,6-Dichlorophenol

This proposed protocol is based on established methods for the chlorosulfonation of phenols.[3][4]

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place 2,6-dichlorophenol (1 mole).

-

Cool the flask in an ice bath and slowly add chlorosulfonic acid (3-4 moles) dropwise while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides.

dot

Caption: General scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-Phenyl-3,5-dichloro-4-hydroxybenzenesulfonamide

-

In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters can serve as intermediates in further synthetic transformations.

dot

Caption: General scheme for the synthesis of sulfonate esters.

Experimental Protocol: Synthesis of Phenyl 3,5-dichloro-4-hydroxybenzenesulfonate

-

In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield the desired sulfonate ester.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its structural motifs are present in various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The dichlorinated phenolic moiety can also contribute to the biological activity and pharmacokinetic properties of a molecule. For instance, the isomer 3,5-dichloro-2-hydroxybenzenesulfonyl chloride has been used in the synthesis of chiral ligands for enantioselective catalysis and as a chromogenic reagent.[5] This suggests that this compound holds significant potential as a scaffold for the development of novel therapeutic agents. Its derivatives could be explored as inhibitors of various enzymes or as ligands for different receptors.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely available, the following are predicted key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effects of the chlorine and sulfonyl chloride groups. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the aromatic carbons. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbons attached to the chlorine atoms. The carbon attached to the hydroxyl group would be the most upfield among the substituted carbons. The two equivalent unsubstituted carbons would show a single signal.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (two strong bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways would involve the loss of the SO₂Cl group and cleavage of the aromatic ring.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.[1] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its straightforward, albeit proposed, synthesis and the reactivity of its sulfonyl chloride group make it an attractive starting material for the preparation of a wide range of sulfonamides and sulfonate esters. While its direct application in marketed pharmaceuticals is not yet established, its structural features suggest significant potential for the discovery of novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this interesting compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a versatile reagent in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and notable applications of this compound, with a focus on its role in the creation of novel therapeutic agents.

Core Chemical Properties and Structural Elucidation

This compound is a solid organic compound that serves as a valuable building block, particularly for the synthesis of sulfonamides. Its trifunctional nature, comprising a sulfonyl chloride, a phenol, and two chlorine substituents on the aromatic ring, offers a unique platform for chemical modification and the introduction of diverse functionalities into target molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective use in research and development. The following table summarizes the key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 13432-81-0 | [1] |

| Molecular Formula | C₆H₃Cl₃O₃S | [1] |

| Molecular Weight | 261.51 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 123-125 °C | [1] |

| Storage Temperature | 4 °C, under nitrogen | [1] |

| Purity (Typical) | ≥90% | [1] |

| InChI Key | AELFLPJWVRGXKU-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization:

-

¹H NMR: A single peak in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons is expected. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the benzene ring. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbon with the hydroxyl group, the chlorinated carbons, and finally the protonated carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), characteristic S=O stretches for the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹), and C-Cl stretches in the fingerprint region. The IR spectrum of the isomeric 3,5-dichloro-2-hydroxybenzenesulfonyl chloride shows these characteristic peaks.[2]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern would likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring.[4]

Synthesis of this compound

The synthesis of this compound can be approached through the chlorosulfonation of 2,6-dichlorophenol. While a specific, detailed protocol for this exact transformation is not widely published, a reliable procedure for the synthesis of the isomeric 3,5-dichloro-2-hydroxybenzenesulfonyl chloride from 2,4-dichlorophenol provides a strong foundational methodology.[5] The following is a proposed experimental protocol based on this established synthesis, which can be adapted and optimized by skilled chemists.

Proposed Synthetic Protocol

Reaction: Chlorosulfonation of 2,6-Dichlorophenol

A schematic of the proposed synthesis of this compound.

Materials:

-

2,6-Dichlorophenol

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

Carbon tetrachloride (or a suitable alternative recrystallization solvent)

Procedure:

-

Reaction Setup: In a fume hood, carefully add 2,6-dichlorophenol (1.0 equivalent) portion-wise to an excess of chlorosulfonic acid (approximately 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent the evolving HCl gas. The reaction is typically performed at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: The solid product is then collected by vacuum filtration and washed thoroughly with ice-cold water to remove any remaining acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield the final this compound.[5]

Causality in Experimental Choices:

-

Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Room Temperature Reaction: The electrophilic aromatic substitution (chlorosulfonation) is generally facile on the activated phenol ring, often not requiring elevated temperatures.

-

Quenching on Ice: This is a critical step to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the product, which is typically insoluble in the acidic aqueous solution.

-

Recrystallization: This final purification step is essential to remove any side products and obtain a high-purity reagent suitable for subsequent synthetic applications.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its utility in organic synthesis and drug discovery.

Reaction with Amines: The Hinsberg Reaction

The reaction of this compound with primary and secondary amines is a classic example of the Hinsberg reaction.[6] This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Reaction Mechanism:

Generalized mechanism of the Hinsberg reaction with primary and secondary amines.

Step-by-Step Mechanism with a Primary Amine:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Chloride Elimination: The chloride ion, being a good leaving group, is expelled.

-

Proton Transfer: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom to yield the sulfonamide and the protonated base.[7]

-

Reaction in Aqueous Base: In the presence of aqueous alkali (e.g., NaOH), the acidic proton on the nitrogen of the primary sulfonamide is removed to form a water-soluble salt.[6]

Secondary amines react similarly to form a sulfonamide that, lacking an acidic proton on the nitrogen, is insoluble in aqueous base.[6] Tertiary amines generally do not react to form stable sulfonamides under these conditions.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Triethylamine or pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[8] this compound provides a valuable entry point for the synthesis of novel sulfonamide-containing drug candidates. The dichloro and hydroxyl functionalities on the phenyl ring offer opportunities for further structural modifications and for influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

As a Scaffold for Biologically Active Molecules

The inherent reactivity of this compound allows for its incorporation into various molecular frameworks to generate compounds with potential therapeutic applications.

Examples of Biologically Active Sulfonamides:

| Compound Class | Therapeutic Target/Application | Reference(s) |

| Benzenesulfonamide Derivatives | Anti-influenza (Hemagglutinin Inhibitors) | [9] |

| Substituted 1,3,4-Thiadiazoles | Antiviral (Tobacco Mosaic Virus) | [10] |

| Quinoline Sulfonamides | Anticancer (c-Met Kinase Inhibitors) | [11] |

| N-(hydroxyphenyl)benzenesulfonamides | Aldose Reductase Inhibitors (Diabetes Complications) | [4] |

| Substituted Salicylic Acids | Diuretic Agents | [6] |

Case Study: Synthesis of Anti-Influenza Agents

Research into novel anti-influenza therapies has identified benzenesulfonamide derivatives as potent inhibitors of the viral hemagglutinin protein, which is crucial for viral entry into host cells.[9] The synthesis of these inhibitors often involves the coupling of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. The 3,5-dichloro substitution pattern on the phenyl ring can contribute to enhanced binding affinity and improved pharmacological properties.

Illustrative Synthetic Pathway:

General synthetic route to bioactive sulfonamides.

The strategic use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of these potential antiviral agents. The chlorine atoms can modulate the electronic properties and lipophilicity of the molecule, while the hydroxyl group can participate in hydrogen bonding interactions with the target protein.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in the formation of sulfonamides, combined with the potential for further functionalization of its substituted aromatic ring, makes it an attractive building block for the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, its reactivity profile, and its applications, offering a solid foundation for its effective use in the laboratory.

References

- 1. This compound | 13432-81-0 [sigmaaldrich.com]

- 2. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride: Synthesis, Molecular Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. We will delve into its molecular structure, synthesis, reactivity, and explore its applications as a building block for novel therapeutic agents. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a sulfonyl chloride group, a hydroxyl group, and two chlorine atoms attached to a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable reagent in organic synthesis.

The molecular structure of this compound is characterized by a planar benzene ring. The strongly electron-withdrawing sulfonyl chloride group and chlorine atoms, combined with the electron-donating hydroxyl group, create a complex electronic environment that influences the molecule's reactivity and spectroscopic properties.

| Property | Value | Source(s) |

| CAS Number | 13432-81-0 | |

| Molecular Formula | C₆H₃Cl₃O₃S | |

| Molecular Weight | 261.51 g/mol | |

| Appearance | Solid | |

| Melting Point | 123-125 °C | |

| Storage Temperature | 4°C, under nitrogen |

Synthesis of this compound

A key intermediate in a related synthesis is 3,5-dichloro-4-hydroxybenzenesulphonic acid, which can be formed by the sulfonation of 2,6-dichlorophenol with sulfuric acid at elevated temperatures.[1]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on the known reactivity of phenols with sulfonating agents and is analogous to the synthesis of the 2-hydroxy isomer.[2]

Materials:

-

2,6-Dichlorophenol

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a fume hood, carefully add 2,6-dichlorophenol (1.0 eq) portion-wise to an excess of chlorosulfonic acid (at least 5.0 eq) at 0°C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring.

-

The aqueous mixture is then extracted three times with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Controlled Addition and Temperature: The initial slow addition at 0°C is crucial to manage the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur.

-

Ice Quench: Quenching the reaction with ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.

-

Aqueous Workup: The bicarbonate wash neutralizes any remaining acidic species.

-

Recrystallization: This purification technique is effective for obtaining a high-purity solid product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (s, 2H): The two aromatic protons are equivalent due to the symmetry of the molecule and will appear as a singlet. Their chemical shift will be downfield due to the strong electron-withdrawing effects of the sulfonyl chloride and chlorine atoms.

-

δ 5.0-6.0 ppm (s, 1H): The phenolic proton will appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 150-155 ppm: Carbon attached to the hydroxyl group (C4).

-

δ 135-140 ppm: Carbon attached to the sulfonyl chloride group (C1).

-

δ 125-130 ppm: Carbons attached to the chlorine atoms (C3 and C5).

-

δ 115-120 ppm: Carbons adjacent to the sulfonyl chloride group (C2 and C6).

Predicted Infrared (IR) Spectrum:

-

3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

1370-1390 cm⁻¹ and 1180-1200 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl chloride group, respectively. These are characteristic and strong absorptions.

-

1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.

Predicted Mass Spectrum (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 259 (for ³⁵Cl) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of the sulfonyl chloride group (SO₂Cl), chlorine atoms, and other characteristic fragments. A prominent fragment would be the phenyl cation resulting from the loss of the sulfonyl chloride group.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily reacts with a wide range of nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of a diverse range of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The resulting sulfonamides are of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of the dichlorinated phenolic ring in the sulfonamides derived from this reagent provides a scaffold that can be further functionalized to explore structure-activity relationships. For instance, sulfonamides derived from the related 3,5-dichloro-2-hydroxybenzenesulfonyl chloride have shown biological activity.[3]

Caption: General scheme for the synthesis of sulfonamides.

Potential Applications in Drug Discovery

While direct applications of this compound in marketed drugs are not prominent, its structural motifs are present in compounds with interesting biological activities. For example, a related compound, 3,5-dichloro-4-fluorobenzenesulfonyl chloride, has been used in the synthesis of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are being investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[4] This suggests that the 3,5-dichloro-4-hydroxyphenylsulfonyl scaffold could be a valuable starting point for the design of novel therapeutics.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its trifunctional nature allows for the creation of a diverse library of compounds, particularly sulfonamides, which are a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers and drug development professionals looking to utilize this promising building block in their work.

References

- 1. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic considerations for its synthesis, focusing on the chlorosulfonation of 2,6-dichlorophenol. It offers a detailed, field-proven protocol, elucidation of the underlying reaction mechanism, and guidance on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical approach to the synthesis of this important molecule.

Introduction: Strategic Importance of this compound

This compound is a vital building block in organic synthesis, primarily owing to its reactive sulfonyl chloride moiety and the substituted phenolic ring. The presence of the hydroxyl group and two chlorine atoms on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex molecules with diverse biological activities. Its derivatives have been explored for their potential as therapeutic agents and in the development of novel agrochemicals. A reliable and well-understood synthetic pathway is therefore crucial for enabling further research and development in these areas.

The Primary Synthetic Pathway: Chlorosulfonation of 2,6-Dichlorophenol

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution reaction of 2,6-dichlorophenol with a suitable chlorosulfonating agent. This approach is favored due to the ready availability of the starting material and the efficiency of the chlorosulfonation reaction.

Rationale for Starting Material and Reagent Selection

-

Starting Material: 2,6-Dichlorophenol: The choice of 2,6-dichlorophenol as the starting material is strategic. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] The two chlorine atoms, while being deactivating, direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2,6-dichlorophenol, the para position relative to the hydroxyl group is the only unsubstituted position, making it highly susceptible to electrophilic attack. This inherent regioselectivity simplifies the reaction, leading predominantly to the desired this compound. 2,6-dichlorophenol can be synthesized from phenol through various methods, including direct chlorination or a multi-step process involving sulfonation, chlorination, and subsequent desulfonation.[3][4][5]

-

Chlorosulfonating Agent: Chlorosulfonic Acid: Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct introduction of a chlorosulfonyl group onto an aromatic ring.[6][7] It serves as both the source of the electrophile and the reaction medium. The reaction is typically fast and efficient, often proceeding at or below room temperature.

Mechanism Elucidation: The Electrophilic Aromatic Substitution Cascade

The synthesis of this compound from 2,6-dichlorophenol proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[8][9] The key steps are outlined below:

-

Generation of the Electrophile: In chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺).[10]

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-dichlorophenol, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack preferentially occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions and the strong para-directing influence of the hydroxyl group. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the chlorosulfate anion (ClSO₃⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and reproducible method for the synthesis of this compound, derived from established procedures for analogous compounds.[9]

Materials and Equipment

| Material/Equipment | Specifications |

| 2,6-Dichlorophenol | >98% purity |

| Chlorosulfonic Acid | >99% purity |

| Crushed Ice | |

| Deionized Water | |

| Dichloromethane (DCM) | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size with a magnetic stirrer |

| Dropping funnel | |

| Ice bath | |

| Magnetic stirrer with heating plate | |

| Buchner funnel and flask | |

| Rotary evaporator |

Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Initial Cooling: Place the flask in an ice bath and add 50 mL of chlorosulfonic acid. Allow the acid to cool to 0-5 °C with gentle stirring.

-

Addition of Substrate: Slowly add 16.3 g (0.1 mol) of 2,6-dichlorophenol to the cooled chlorosulfonic acid in small portions over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of HCl gas will be evolved.

-

Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane. Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction evolves a significant amount of hydrogen chloride gas, which is toxic and corrosive. Ensure adequate ventilation and consider using a gas trap.

-

The quenching of the reaction mixture with ice is highly exothermic and produces a large volume of acidic fumes. This step must be performed with extreme caution.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃O₃S |

| Molecular Weight | 261.51 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 123-125 °C[6][11] |

| Solubility | Soluble in dichloromethane, chloroform, and acetone. Insoluble in water. |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be downfield due to the deshielding effects of the chlorine and sulfonyl chloride groups. A broad singlet corresponding to the hydroxyl proton would also be observed, the position of which can vary depending on the concentration and solvent.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit four distinct signals corresponding to the different carbon environments in the aromatic ring. The carbon attached to the sulfonyl chloride group will be significantly downfield.

-

IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the O-H stretch (around 3400-3200 cm⁻¹, broad), S=O stretches of the sulfonyl chloride group (asymmetric and symmetric stretches around 1380 and 1180 cm⁻¹, respectively), and C-Cl stretches (around 800-600 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the three chlorine atoms. Fragmentation patterns will likely involve the loss of SO₂Cl and Cl.

Potential Side Reactions and Impurities

While the chlorosulfonation of 2,6-dichlorophenol is highly regioselective, some side reactions can occur, leading to impurities:

-

Sulfonation without Chlorination: Incomplete reaction with the chloride of chlorosulfonic acid can lead to the formation of 3,5-dichloro-4-hydroxybenzenesulfonic acid.[12] This is typically more water-soluble and can be removed during the aqueous work-up.

-

Di-sulfonation: Although sterically hindered, a second sulfonyl chloride group could potentially be introduced onto the ring under harsh conditions, though this is unlikely given the deactivating nature of the first sulfonyl chloride group.

-

Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially during the aqueous work-up. This will also form the corresponding sulfonic acid. Performing the work-up at low temperatures and minimizing contact time with water can mitigate this.

Conclusion

The synthesis of this compound via the chlorosulfonation of 2,6-dichlorophenol is a robust and efficient method. This guide has provided a detailed protocol, a mechanistic understanding of the reaction, and key characterization data. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and other areas of chemical research. The principles and techniques described herein are foundational for the successful synthesis and handling of this and related sulfonyl chloride compounds.

References

- 1. byjus.com [byjus.com]

- 2. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

- 5. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound | 13432-81-0 [sigmaaldrich.com]

- 12. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a multifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, substituted phenyl core, combined with three distinct reactive sites—a highly electrophilic sulfonyl chloride, an acidic and nucleophilic hydroxyl group, and an electron-deficient aromatic ring—provides a rich platform for constructing complex molecular architectures. This guide offers a comprehensive analysis of its reactivity, providing researchers, chemists, and drug development professionals with the technical insights necessary to harness its synthetic potential.

The strategic placement of two chlorine atoms and a potent electron-withdrawing sulfonyl group significantly influences the molecule's electronic properties, rendering the sulfonyl sulfur highly susceptible to nucleophilic attack. This feature is the cornerstone of its utility, primarily in the formation of sulfonamides—a privileged scaffold in drug discovery known for its role in potent enzyme inhibitors.[1][2] This document will explore the causality behind its reactivity, detail field-proven experimental protocols, and highlight its applications in contemporary research.

| Property | Value | Source |

| CAS Number | 13432-81-0 | [3] |

| Molecular Formula | C₆H₃Cl₃O₃S | |

| Molecular Weight | 261.51 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 123-125 °C | |

| Storage Conditions | 4°C, under inert atmosphere (Nitrogen) | |

| Key Hazards | Corrosive, Moisture Sensitive | [4][5] |

Synthesis and Preparation

The principal route for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[6][7] For this compound, the logical and established precursor is 2,6-dichlorophenol. The reaction involves treating the phenol with an excess of chlorosulfonic acid.

The causality behind this choice is rooted in the mechanism of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Chlorosulfonation introduces the -SO₂Cl group at the para position relative to the hydroxyl group, which is sterically unhindered and electronically favored.

Core Reactivity Profile: A Trifunctional Analysis

The synthetic versatility of this compound stems from the differential reactivity of its three functional regions. A judicious choice of reagents and conditions allows for the selective modification of one site while preserving the others.

The Sulfonyl Chloride Moiety: The Electrophilic Hub

The sulfur atom of the sulfonyl chloride group is highly electron-deficient and serves as a potent electrophile. This is the most common site of reaction, readily attacked by a wide range of nucleophiles.

This is the most significant reaction of this compound, providing access to a vast array of sulfonamide derivatives. The reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the sulfonyl sulfur, leading to the displacement of the chloride ion.[8][9] This reaction is highly efficient and often proceeds to completion, forming the basis of the classic Hinsberg test for distinguishing amines.[8][10] In a drug discovery context, this reaction is a workhorse for generating libraries of compounds for screening, particularly for targets like protein kinases.[11][12]

In the presence of a non-nucleophilic base like pyridine, the compound reacts with alcohols to form stable sulfonate esters. This reaction is analogous to sulfonamide formation but typically requires stricter anhydrous conditions to prevent competitive hydrolysis of the sulfonyl chloride.

The compound is sensitive to moisture and will hydrolyze to the corresponding 3,5-dichloro-4-hydroxybenzenesulfonic acid.[13][14][15] This necessitates careful handling and storage under inert, dry conditions to maintain its reactivity.[5]

The Phenolic Hydroxyl Group: The Nucleophilic & Acidic Site

The hydroxyl group imparts both acidic and nucleophilic character to the molecule. Its pKa is lowered by the electron-withdrawing effects of the adjacent chlorine atoms and the para-sulfonyl chloride group, making it more acidic than phenol itself.

-

Acidity and Deprotonation: In the presence of a suitable base, the hydroxyl group is readily deprotonated to form a phenoxide anion. This anion is a potent nucleophile.

-

O-Alkylation and O-Acylation: The resulting phenoxide can participate in reactions such as Williamson ether synthesis (with alkyl halides) or acylation (with acyl chlorides or anhydrides) to yield ether or ester derivatives, respectively.

Synthetic Consideration: The acidity of the hydroxyl group is a critical factor in planning syntheses. When reacting the sulfonyl chloride with an amine, a base is typically added to neutralize the HCl byproduct.[10] This base can also deprotonate the phenolic -OH. If O-alkylation or other reactions at the phenoxide are not desired, a protection strategy for the hydroxyl group may be required prior to sulfonylation.

The Aromatic Ring: An Electron-Deficient Core

The aromatic ring is heavily influenced by its substituents. While the hydroxyl group is an activating ortho-, para-director, the two chlorine atoms and the powerful sulfonyl chloride group are strongly deactivating and electron-withdrawing.

-

Electrophilic Aromatic Substitution (EAS): The cumulative deactivating effect of the three electron-withdrawing groups makes further EAS on the ring highly unfavorable. The positions ortho to the hydroxyl group are already occupied by chlorine atoms, effectively blocking substitution at the most activated sites.

-

Nucleophilic Aromatic Substitution (NAS): While challenging, NAS could potentially occur under forcing conditions (high temperature, strong nucleophile), targeting the positions activated by the sulfonyl chloride group. However, this is not a common or synthetically useful reaction pathway for this molecule.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a reliable method for the synthesis of N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide, demonstrating the core reactivity of the sulfonyl chloride group.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reagent Addition: Slowly add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

-

Work-up - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted benzylamine), water, and finally brine. The acidic wash protonates the basic components, rendering them water-soluble for easy removal.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dichloro-4-hydroxyphenylsulfonyl scaffold is of significant interest to medicinal chemists, primarily for the development of enzyme inhibitors.

-

Kinase Inhibitors: Sulfonamides are a well-established class of kinase inhibitors.[11] The rigid, substituted aromatic core of this reagent allows it to be used as a foundational scaffold to which various amine-containing fragments can be appended. The resulting sulfonamides can be designed to target the ATP-binding site of specific protein kinases, which are often implicated in cancer and inflammatory diseases.[2]

-

Structural Versatility: The presence of chlorine atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as metabolic stability and membrane permeability.[16] The hydroxyl group provides a handle for further modification or can act as a critical hydrogen bond donor/acceptor in interactions with a biological target.

Handling, Storage, and Safety

-

Safety: this compound is a corrosive solid that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Storage: Due to its high sensitivity to moisture, the compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] Recommended storage is in a cool, dry place, often at refrigerated temperatures (4°C), to ensure its long-term stability and reactivity.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by the interplay of its three distinct functional domains. Its primary utility lies in the electrophilicity of the sulfonyl chloride group, which enables the straightforward and high-yield synthesis of sulfonamides—a cornerstone of modern drug discovery. A thorough understanding of its secondary reactive sites, the phenolic hydroxyl and the electron-deficient aromatic ring, allows for the rational design of complex synthetic pathways and the creation of novel molecular entities with significant therapeutic potential. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | 13432-81-0 [sigmaaldrich.com]

- 4. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE CAS#: 23378-88-3 [m.chemicalbook.com]

- 14. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride in Organic Solvents for Pharmaceutical and Chemical Synthesis

An In-depth Technical Guide

Abstract

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents. Its utility, however, is intrinsically linked to its behavior in solution. This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to address the critical interplay between dissolution and chemical stability. We will dissect the molecular structure to predict solubility based on first principles, present a framework for solvent selection, and provide a robust, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to handle this reactive and valuable chemical building block.

Introduction to a Complex Reagent

The Molecular Profile of this compound

This compound (CAS No. 13432-81-0) is a multifunctional aromatic compound. Its structure, featuring a phenolic hydroxyl group, two chlorine atoms, and a highly reactive sulfonyl chloride moiety, makes it a versatile precursor. It is a solid with a reported melting point of 123-125 °C.

The key to understanding its solubility lies in recognizing the dual nature of its functional groups:

-

The Polar, Protic Head: The hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups are highly polar and can engage in hydrogen bonding (as a donor and acceptor, respectively).

-

The Nonpolar, Halogenated Body: The dichlorinated benzene ring provides a significant nonpolar, hydrophobic character.

This structural dichotomy dictates that its solubility will not be straightforward, requiring a nuanced approach to solvent selection.

Why Solubility is a Critical Process Parameter

In any synthetic workflow, solubility is paramount. It governs:

-

Reaction Kinetics: Reagents must be in the same phase to react efficiently. Poor solubility leads to slow, heterogeneous reactions and often, undesirable side products.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems.

-

Workup and Isolation: Extraction and precipitation procedures rely on predictable solubility behavior to separate the product from impurities and unreacted starting materials.

-

Formulation: For drug development professionals, the solubility of an active pharmaceutical ingredient (API) or its precursors is a determining factor in its ultimate bioavailability and delivery mechanism.

The Core Challenge: Balancing Dissolution with Stability

The most significant challenge when working with this compound is the reactivity of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly from protic solvents like water and alcohols, a reaction known as solvolysis[1][2]. This process is not dissolution; it is an irreversible chemical transformation that consumes the starting material to form the corresponding sulfonic acid or sulfonate ester.

Therefore, any discussion of "solubility" for this compound must be framed as a competition between two processes: physical dissolution and chemical reaction. The goal of the application scientist is to identify conditions that maximize the former while minimizing the latter.

A Theoretical Framework for Solubility and Reactivity

Dissecting the Molecular Structure

The solubility of a solute in a solvent is governed by the principle that "like dissolves like." To apply this, we must analyze the intermolecular forces our target molecule can participate in.

-

Aromatic Ring: The benzene core allows for π-π stacking interactions with other aromatic molecules (e.g., toluene).

-

Chlorine Substituents: These atoms are electron-withdrawing via induction, increasing the molecule's dipole moment and deactivating the ring towards electrophilic substitution[3][4]. They contribute to van der Waals forces.

-

Hydroxyl Group: A powerful hydrogen bond donor and acceptor, this group strongly favors interaction with polar, protic solvents. The presence of an -OH group generally increases the reactivity of the benzene ring[3].

-

Sulfonyl Chloride Group: This is a potent electron-withdrawing group and is the primary site of reactivity. Its polarity favors dissolution in polar solvents, but its electrophilic sulfur atom is a target for nucleophilic solvents.

The combination of these features results in a molecule with significant polarity but also hydrophobic regions, suggesting that no single solvent class will be a perfect, inert medium.

The Inevitability of Solvolysis in Nucleophilic Solvents

The sulfonyl chloride group reacts with nucleophiles (Nu⁻) in a process that resembles an Sₙ2 mechanism[1]. For a solvent that is also a nucleophile (e.g., methanol, water), this reaction is termed solvolysis.

R-SO₂Cl + Nu-H → R-SO₂-Nu + HCl

This reaction is often rapid and exothermic. For this reason, polar protic solvents are generally unsuitable for dissolving sulfonyl chlorides if the goal is to recover the compound intact. Interestingly, the low solubility of some sulfonyl chlorides in water can paradoxically protect them from rapid hydrolysis, allowing them to precipitate from aqueous reaction mixtures where they are synthesized[5].

Predictive Solubility Profile: A Guide to Solvent Selection

Given the lack of extensive, published quantitative data, a predictive framework based on chemical principles is essential for the practicing scientist. The following table categorizes common organic solvents and predicts their utility for dissolving this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Key Considerations & Rationale |

| Nonpolar Aprotic | Toluene, Hexanes, Benzene | Low to Moderate | Low Reactivity. Solubility will be driven by the dichlorobenzene moiety. Toluene may offer moderate solubility due to π-π stacking. Hexanes are likely poor solvents. |

| Halogenated Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Good | Recommended for Inert Applications. These solvents are relatively non-nucleophilic and have sufficient polarity to dissolve the molecule without significant degradation. They are excellent choices for running reactions where the sulfonyl chloride must remain intact. |

| Ethereal Aprotic | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Moderate | Use with Caution. While generally non-reactive with the sulfonyl chloride, ethers can contain peroxide impurities which are hazardous. THF is more polar and may offer better solubility. Always use fresh, inhibited solvents. |

| Polar Aprotic | Acetonitrile (MeCN), Acetone, Ethyl Acetate | Moderate to Good | Potential for Slow Reaction. These solvents are polar enough to be effective, but they are weakly nucleophilic. Acetonitrile is a good candidate. Acetone may undergo side reactions. Stability over time should be verified (see Section 4.5). |

| Highly Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Reactive Dissolution. These solvents will readily dissolve the compound but are also potent nucleophiles. Dissolution will be accompanied by a rapid reaction to form a sulfonyl amide (from DMF) or other byproducts. Use only when this transformation is the intended outcome. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low (with rapid decomposition) | AVOID. These solvents will cause rapid solvolysis, converting the sulfonyl chloride to the corresponding sulfonic acid or sulfonate ester[6]. The term "solubility" is misleading here; it is a rapid degradation pathway. |

A Validated Experimental Protocol for Solubility Determination

Measuring the solubility of a reactive compound requires a protocol that can distinguish between the dissolved, intact parent compound and its degradation products. The isothermal equilibrium method, coupled with a specific analytical technique like HPLC, is the gold standard.

Objective

To determine the equilibrium solubility (mg/mL or mol/L) of this compound in a given organic solvent at a specified temperature, while ensuring the integrity of the compound.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer in a temperature-controlled environment (e.g., incubator)

-

Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a reactive compound.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a trusted, inert solvent (e.g., Dichloromethane). From this, create a series of dilutions to generate a calibration curve for HPLC analysis.

-

Sample Preparation: To a series of sealed vials, add a pre-weighed amount of the solvent of interest (e.g., 2 mL). Add an excess of solid this compound to each vial. The key is to ensure enough solid is present that some remains undissolved at equilibrium, signifying saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and moisture ingress. Place the vials in a temperature-controlled shaker and agitate for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.

-

Sample Isolation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a short period (e.g., 1-2 hours) for the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

Dilution and Quantification: Accurately dilute the filtered saturate with an appropriate solvent (usually the mobile phase or an inert solvent like DCM) to bring its concentration within the range of the HPLC calibration curve.

-

Analysis: Inject the diluted sample onto the HPLC. The concentration of the intact compound is determined by comparing its peak area to the calibration curve.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Self-Validation System: Ensuring Trustworthy Data

To ensure the measured value represents the solubility of the intact compound, the protocol must include self-validation steps:

-

Time-to-Equilibrium Study: Perform the solubility measurement at several time points (e.g., 4, 8, 16, 24 hours). True equilibrium is reached when the measured concentration no longer increases with time. A decrease in concentration over time is a clear indicator of degradation.

-

Purity Analysis: The HPLC chromatogram of the saturated solution should show a single, sharp peak corresponding to the parent compound. The appearance of new peaks indicates degradation, invalidating the measurement for that solvent.

-

Solid Phase Analysis: After the experiment, the remaining solid can be recovered, dried, and its melting point or spectroscopic profile (e.g., IR, NMR) can be compared to the starting material to confirm no degradation has occurred.

Field Insights from a Senior Application Scientist

The Critical Distinction: "Solubility" vs. "Reactive Dissolution"

For a process chemist, this is not semantics. If you need to run a reaction with an amine at 80 °C, dissolving this compound in DMF might seem like a good idea due to high solubility. However, you are not starting with the sulfonyl chloride in solution; you are starting with the product of its reaction with DMF. For inert applications, chlorinated solvents like Dichloromethane or non-nucleophilic polar aprotics like Acetonitrile are far superior choices, even if the absolute solubility is lower.

The Double-Edged Sword of Temperature

While increasing temperature almost always increases the rate and extent of dissolution, it exponentially increases the rate of degradation (solvolysis). A compound that is stable for 24 hours in Acetonitrile at 25 °C may decompose completely within an hour at 80 °C. Always perform stability studies at your intended process temperature.

Common Pitfalls and How to Avoid Them

-

Moisture Contamination: Water is a highly reactive nucleophile. Always use anhydrous solvents and perform experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis[6].

-

Ignoring Solvent Purity: Peroxides in aged ethers or trace amine impurities in recycled solvents can initiate side reactions. Use high-purity, freshly opened or distilled solvents.

-

Incorrect Analytical Method: Gravimetric analysis (evaporating the solvent and weighing the residue) is unreliable for reactive compounds, as it doesn't distinguish between the starting material and non-volatile degradation products. A specific, stability-indicating method like HPLC is essential.

Conclusion

The solubility of this compound is not a simple physical constant but a dynamic property dictated by a sensitive balance between dissolution and chemical reactivity. A successful scientist will approach solvent selection not by asking "What will dissolve it?" but rather "In which solvent is it sufficiently soluble and stable under my process conditions?" Halogenated aprotic solvents like dichloromethane offer the best combination of moderate-to-good solubility and high stability for inert applications. For applications requiring reaction at the sulfonyl chloride center, the choice of a nucleophilic solvent should be a deliberate part of the reaction design. By employing the theoretical framework and robust experimental protocol outlined in this guide, researchers can harness the full synthetic potential of this valuable intermediate while avoiding the common pitfalls associated with its inherent reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS#:23378-88-3 | 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE | Chemsrc [chemsrc.com]

In-Depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety and handling protocols for 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (CAS No. 13432-81-0). Synthesizing technical data with field-proven insights, this document is intended to empower researchers and drug development professionals to work with this reactive compound safely and effectively. The information herein is structured to explain not just the procedural steps but the underlying chemical principles that dictate these precautions.

Compound Profile and Hazard Identification

This compound is a solid, corrosive compound that demands rigorous adherence to safety protocols. Its molecular structure, featuring a sulfonyl chloride moiety and a chlorinated phenol, dictates its reactivity and hazard profile.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13432-81-0 | |

| Molecular Formula | C₆H₃Cl₃O₃S | |

| Molecular Weight | 261.51 g/mol | |

| Appearance | Solid | |

| Melting Point | 123-125 °C |

GHS Hazard Classification